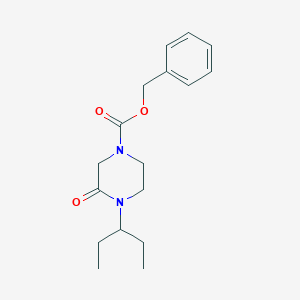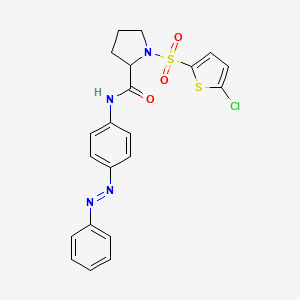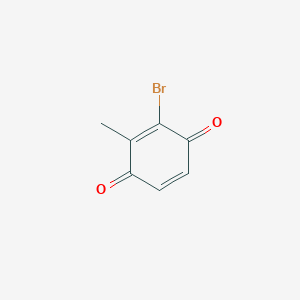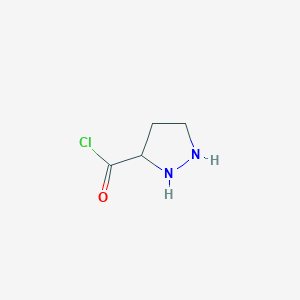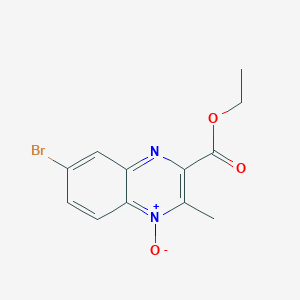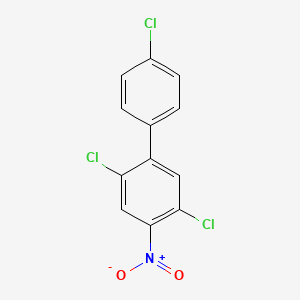![molecular formula C18H26O10 B14129911 Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)
Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate: is an organic compound with a complex structure that includes two oxo-dioxolane rings and a decanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate typically involves the esterification of decanedioic acid with (2-oxo-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient purification techniques such as distillation or recrystallization is essential to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate can undergo oxidation reactions, particularly at the oxo-dioxolane rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the oxo-dioxolane rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Chemistry: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. Its ability to form stable ester bonds makes it valuable in the study of protein-protein and protein-DNA interactions.
Medicine: this compound has potential applications in drug delivery systems. Its ester bonds can be hydrolyzed under physiological conditions, allowing for the controlled release of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings and adhesives. Its chemical stability and reactivity make it suitable for applications requiring durable and long-lasting materials.
Mécanisme D'action
The mechanism by which Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate exerts its effects is primarily through the formation of ester bonds. These bonds can undergo hydrolysis, oxidation, or reduction, leading to the release of active compounds or the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate
- 1,6-bis(2-oxo-1,3-dioxolan-4-yl)methyl hexanedioate
- (2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylprop-2-enoate
Comparison: Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate is unique due to its decanedioate backbone, which imparts specific chemical and physical properties. Compared to similar compounds, it offers enhanced thermal stability and mechanical strength, making it suitable for high-performance applications. The presence of two oxo-dioxolane rings also provides additional reactive sites for chemical modifications, increasing its versatility in various applications.
Propriétés
Formule moléculaire |
C18H26O10 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate |
InChI |
InChI=1S/C18H26O10/c19-15(23-9-13-11-25-17(21)27-13)7-5-3-1-2-4-6-8-16(20)24-10-14-12-26-18(22)28-14/h13-14H,1-12H2 |
Clé InChI |
IDWVWQRNEXIVTE-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)O1)COC(=O)CCCCCCCCC(=O)OCC2COC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


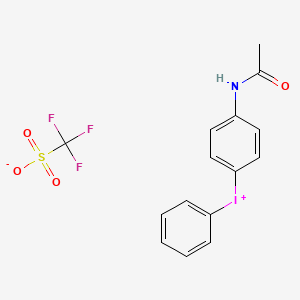

![4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
